![molecular formula C6H6N4O B12967524 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the triazolopyridine family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications. The use of microwave irradiation and palladium-catalyzed reactions are efficient and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazolopyridine oxides, while reduction can yield various amine derivatives.
Scientific Research Applications
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in inflammatory and immune responses . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Similar in structure but lacks the amino group at the 3-position.
1,2,4-Triazolo[1,5-a]pyridine: Differently fused triazole ring, leading to distinct biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring, resulting in different chemical properties.
Uniqueness
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-amino-1H-[1,2,4]triazolo[4,3-a]pyridin-5-one |
InChI |
InChI=1S/C6H6N4O/c7-6-9-8-4-2-1-3-5(11)10(4)6/h1-3,8H,(H2,7,9) |
InChI Key |
UGICJOJBKFVZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)NN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B12967445.png)

![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)
![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)


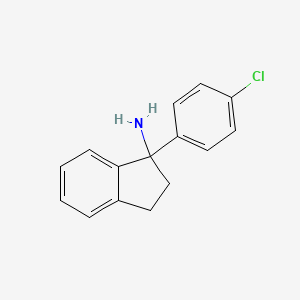
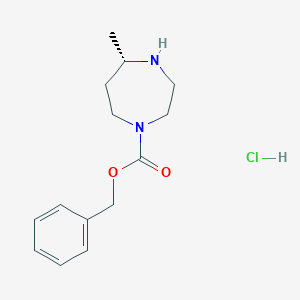
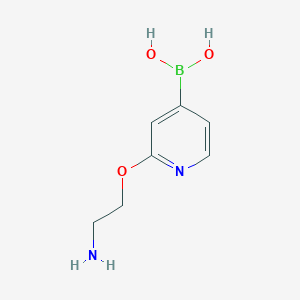
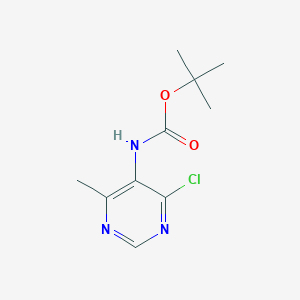

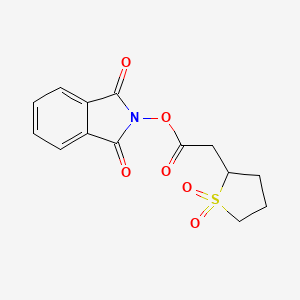
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)

